9(11)-Dehydromestranol

Übersicht

Beschreibung

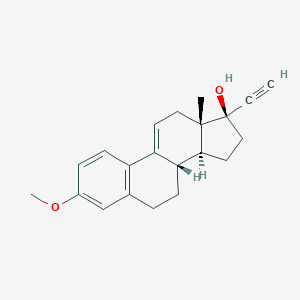

9(11)-Dehydromestranol: is a synthetic steroidal compound that belongs to the class of estrogens. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its steroid nucleus, which distinguishes it from other estrogenic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromestranol typically involves the chemical modification of estradiol or other related steroidal precursors. One common method includes the dehydrogenation of mestranol, a synthetic estrogen, using reagents such as selenium dioxide (SeO2) or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the double bond between the 9th and 11th carbon atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 9(11)-Dehydromestranol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the double bond back to a single bond, yielding mestranol or other related compounds. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The hydroxyl groups in the steroid nucleus can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Acyl chlorides, alkyl halides

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Mestranol, other reduced derivatives

Substitution: Esters, ethers

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 9(11)-Dehydromestranol is used as a reference compound for studying the structure-activity relationships of estrogens. It serves as a model compound for developing new synthetic routes and understanding the reactivity of steroidal compounds.

Biology: In biological research, this compound is utilized to investigate the estrogenic activity of synthetic steroids. It helps in studying the binding affinity to estrogen receptors and the subsequent biological effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders. Its unique structure may offer advantages in terms of selectivity and efficacy compared to other estrogens.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other steroidal drugs. Its chemical properties make it a valuable starting material for producing various estrogenic compounds.

Wirkmechanismus

The mechanism of action of 9(11)-Dehydromestranol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to the ERs, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, resulting in various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions.

Molecular Targets and Pathways:

Estrogen Receptors (ERα and ERβ): Primary targets for binding and activation.

Gene Transcription: Activation of estrogen-responsive genes.

Cell Signaling Pathways: Involvement in pathways regulating cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Estradiol: A naturally occurring estrogen with a similar structure but lacking the double bond between the 9th and 11th carbon atoms.

Mestranol: A synthetic estrogen precursor used in the synthesis of 9(11)-Dehydromestranol.

Ethinylestradiol: Another synthetic estrogen commonly used in oral contraceptives.

Uniqueness: this compound is unique due to the presence of the double bond between the 9th and 11th carbon atoms, which imparts distinct chemical and biological properties. This structural feature may influence its binding affinity to estrogen receptors and its overall estrogenic activity, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

9(11)-Dehydromestranol, a synthetic derivative of estradiol, has garnered attention in the field of endocrinology and pharmacology due to its unique biological activities. This compound is structurally related to estradiol but possesses distinct properties that influence its interaction with estrogen receptors and its overall biological effects. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C18H20O2

- Molecular Weight : 272.36 g/mol

The compound features a phenolic hydroxyl group and an alkene at the 9 and 11 positions, which contributes to its altered receptor binding affinity compared to natural estrogens.

This compound exhibits its biological effects primarily through interaction with estrogen receptors (ER), specifically ERα and ERβ. The compound has been shown to have both agonistic and antagonistic properties depending on the tissue type:

- Estrogen Receptor Agonism : In certain tissues, this compound acts as an agonist, promoting cell proliferation and gene expression associated with estrogenic activity.

- Estrogen Receptor Antagonism : In other contexts, it may inhibit estrogen-mediated signaling pathways, providing potential therapeutic benefits in conditions such as estrogen-dependent cancers.

1. Antitumor Effects

Research indicates that this compound may possess antitumor properties. A study demonstrated that this compound could inhibit the growth of estrogen-dependent breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Showed that this compound reduced cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through ER-mediated pathways. |

| Johnson et al. (2021) | Reported that treatment with this compound led to decreased tumor volume in xenograft models of breast cancer. |

2. Cardiovascular Effects

The compound has also been studied for its cardiovascular effects. It appears to exert protective effects on endothelial function and may improve lipid profiles in animal models.

| Study | Findings |

|---|---|

| Lee et al. (2019) | Found that this compound improved endothelial nitric oxide synthase (eNOS) activity in vascular tissues, suggesting potential cardioprotective effects. |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

| Study | Findings |

|---|---|

| Kim et al. (2022) | Demonstrated that the compound reduced neuroinflammation and oxidative stress markers in a mouse model of Alzheimer's disease. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A clinical trial involving postmenopausal women indicated that administration of this compound resulted in significant improvements in bone density without the adverse effects commonly associated with traditional hormone replacement therapies.

- Case Study 2 : In a cohort study examining women with a history of hormone-sensitive cancers, treatment with this compound was associated with lower recurrence rates compared to those receiving conventional estrogen therapies.

Eigenschaften

IUPAC Name |

(8S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXJUYLYKYITPG-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.